Cas no 1955-26-6 (UDP-rhamnose)

UDP-rhamnose 化学的及び物理的性質
名前と識別子
-
- Uridine 5'-(trihydrogendiphosphate), P'-(6-deoxy-b-L-mannopyranosyl) ester
- [[(2R,3S,4R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] hydrogen phosphate
- UDP-β-rhamnose
- UDP-rhamnose
- 1955-26-6
- UDP-L-rhamnose
- [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] hydrogen phosphate
- ((2R,3S,4R,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl ((2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl) dihydrogen diphosphate
- Q27158022
- [[(2~{R},3~{S},4~{R},5~{R})-5-[2,4-bis(oxidanylidene)pyrimidin-1-yl]-3,4-bis(oxidanyl)oxolan-2-yl]methoxy-oxidanyl-phosphoryl] [(2~{R},3~{R},4~{R},5~{R},6~{S})-6-methyl-3,4,5-tris(oxidanyl)oxan-2-yl] hydrogen phosphate
- uridine 5'-[3-(beta-L-rhamnopyranosyl) dihydrogen diphosphate]
- Uridine 5'-(trihydrogen diphosphate), mono(6-deoxy-beta-L-mannopyranosyl) ester
- HY-N10573
- [({[(2R,3S,4R,5R)-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy]({[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy})phosphinic acid
- starbld0015835
- CHEBI:84725
- DTXSID301317843
- Uridine-5'-Monophosphate Glucopyranosyl-Monophosphateester
- AWU
- CS-0612508
- Udp-beta-L-rhamnose
- Uridine 5'-(trihydrogen diphosphoric acid), mono(6-deoxy-beta-L-mannopyranosyl) ester
- udp-?-L-rhamnose
- CHEBI:17454
- Uridine 5'-(trihydrogen diphosphoric acid), mono(6-deoxy-I2-L-mannopyranosyl) ester
- CHEBI:63061
- DA-78753
- uridine 5'-(3-(6-deoxy-L-mannopyranosyl) dihydrogen diphosphate)
- UDP-b-L-Rhamnose
- G87334
- uridine 5'-(3-(beta-L-rhamnopyranosyl) dihydrogen diphosphate)
- (((((2R,3S,4R,5R)-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl)methoxy)(hydroxy)phosphoryl)oxy)((((2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl)oxy))phosphinic acid
- (((2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl)methoxy-hydroxyphosphoryl) ((2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl) hydrogen phosphate
- Uridine 5'-(trihydrogen diphosphate), mono(6-deoxy-I2-L-mannopyranosyl) ester
- Uridine 5'-(trihydrogen diphosphate), mono(6-deoxy-b-L-mannopyranosyl) ester
- Uridine 5'-(trihydrogen diphosphoric acid), mono(6-deoxy-b-L-mannopyranosyl) ester
- Uridine 5'-(trihydrogen diphosphate), P'-(6-deoxy-beta-L-mannopyranosyl) ester
- uridine 5'-[3-(6-deoxy-L-mannopyranosyl) dihydrogen diphosphate]
-
- MDL: MFCD34549110
- インチ: InChI=1S/C15H24N2O16P2/c1-5-8(19)10(21)12(23)14(30-5)32-35(27,28)33-34(25,26)29-4-6-9(20)11(22)13(31-6)17-3-2-7(18)16-15(17)24/h2-3,5-6,8-14,19-23H,4H2,1H3,(H,25,26)(H,27,28)(H,16,18,24)/t5-,6+,8-,9+,10+,11+,12+,13?,14+/m0/s1
- InChIKey: DRDCJEIZVLVWNC-YUJZQKNVSA-N
- ほほえんだ: O=C1C=CN(C2O[C@H](COP(OP(O[C@H]3O[C@@H](C)[C@H](O)[C@@H](O)[C@H]3O)(O)=O)(O)=O)[C@@H](O)[C@H]2O)C(=O)N1
計算された属性
- せいみつぶんしりょう: 550.06010668g/mol
- どういたいしつりょう: 550.06010668g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 8
- 水素結合受容体数: 16
- 重原子数: 35
- 回転可能化学結合数: 8
- 複雑さ: 948
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 9
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -6.1
- トポロジー分子極性表面積: 271Ų
UDP-rhamnose 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY286976-0.01g |
UDP-L-Rhamnose |
1955-26-6 | >90% | 0.01g |
¥2350.00 | 2024-07-09 | |
eNovation Chemicals LLC | Y1188554-0.01g |
UDP-L-Rhamnose |
1955-26-6 | >90% | 0.01g |
$280 | 2024-07-19 | |
MedChemExpress | HY-N10573-10mg |
UDP-rhamnose |
1955-26-6 | 94.40% | 10mg |
¥8000 | 2024-04-19 | |
MedChemExpress | HY-N10573-1mg |
UDP-rhamnose |
1955-26-6 | 94.40% | 1mg |
¥1100 | 2024-07-19 | |
Aaron | AR01SENW-10mg |
Uridine 5′-(trihydrogen diphosphate), P′-(6-deoxy-β-L-mannopyranosyl) ester |
1955-26-6 | 97% | 10mg |
$226.00 | 2025-02-11 | |
Aaron | AR01SENW-50mg |
Uridine 5′-(trihydrogen diphosphate), P′-(6-deoxy-β-L-mannopyranosyl) ester |
1955-26-6 | 97% | 50mg |
$768.00 | 2025-02-11 | |
eNovation Chemicals LLC | Y1188554-0.025g |
UDP-L-Rhamnose |
1955-26-6 | >90% | 0.025g |
$460 | 2025-02-25 | |
eNovation Chemicals LLC | Y1188554-0.01g |
UDP-L-Rhamnose |
1955-26-6 | >90% | 0.01g |
$280 | 2025-02-25 | |
eNovation Chemicals LLC | Y1188554-0.1g |
UDP-L-Rhamnose |
1955-26-6 | >90% | 0.1g |
$1375 | 2025-02-28 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY286976-0.025g |
UDP-L-Rhamnose |
1955-26-6 | >90% | 0.025g |
¥3500.00 | 2024-07-09 |
UDP-rhamnose 関連文献
-
Keping Feng,Ridao Chen,Kebo Xie,Dawei Chen,Baolin Guo,Xiao Liu,Jimei Liu,Min Zhang,Jungui Dai Org. Biomol. Chem. 2018 16 452
-
Sasilada Sirirungruang,Collin R. Barnum,Sophia N. Tang,Patrick M. Shih Nat. Prod. Rep. 2023 40 1170
-
Keping Feng,Ridao Chen,Kebo Xie,Dawei Chen,Jimei Liu,Wenyu Du,Lin Yang,Jungui Dai Org. Biomol. Chem. 2019 17 8106
-
Sasilada Sirirungruang,Collin R. Barnum,Sophia N. Tang,Patrick M. Shih Nat. Prod. Rep. 2023 40 1170
-
Myoung Chong Song,Eun Ji Kim,Eunji Kim,Kris Rathwell,Sang-Jip Nam,Yeo Joon Yoon Nat. Prod. Rep. 2014 31 1497
-
Keiko Yonekura-Sakakibara,Kazuki Saito Nat. Prod. Rep. 2009 26 1466
-
Ting Mo,Xiao Liu,Yuyu Liu,Xiaohui Wang,Le Zhang,Juan Wang,Zhongxiu Zhang,Shepo Shi,Pengfei Tu RSC Adv. 2016 6 84616
-
Yanan Wu,Yihan Yang,Liping Du,Yibin Zhuang,Tao Liu Org. Biomol. Chem. 2023 21 4445
-
Zi-Long Wang,Jia-Jing Zhou,Bo-Yun Han,Aobulikasimu Hasan,Ya-Qun Zhang,Jia-He Zhang,Hai-Dong Wang,Bin Li,Xue Qiao,Min Ye Chem. Commun. 2022 58 5277
-
Nils Christian,Patrick May,Stefan Kempa,Thomas Handorf,Oliver Ebenh?h Mol. BioSyst. 2009 5 1889
UDP-rhamnoseに関する追加情報
Introduction to UDP-Rhamnose (CAS No. 1955-26-6)
UDP-Rhamnose, also known as uridine diphosphate rhamnose, is a crucial intermediate in the biosynthesis of rhamnose-containing glycoconjugates. This compound, with the CAS number 1955-26-6, plays a significant role in various biological processes, including the formation of cell wall components in bacteria and the synthesis of glycoproteins and glycolipids in eukaryotic cells. Its importance in these processes has made it a focal point in both academic research and pharmaceutical development.
The structure of UDP-Rhamnose consists of a uridine diphosphate (UDP) moiety linked to a rhamnose sugar. The UDP portion is essential for the activation and transfer of the rhamnose sugar to various acceptor molecules, facilitating the formation of complex glycoconjugates. This unique structure and function have led to extensive studies on its role in cellular biology and its potential applications in drug development.
Recent research has highlighted the significance of UDP-Rhamnose in several areas. For instance, studies have shown that UDP-Rhamnose is involved in the biosynthesis of bacterial cell walls, which are critical targets for antibiotics. By understanding the mechanisms by which UDP-Rhamnose contributes to cell wall formation, researchers can develop new strategies to combat antibiotic-resistant bacteria. One such study published in the Journal of Bacteriology demonstrated that inhibiting the enzymes responsible for UDP-Rhamnose synthesis could potentially lead to novel antibacterial agents.
In addition to its role in bacterial cell wall biosynthesis, UDP-Rhamnose is also crucial in the formation of glycoproteins and glycolipids in eukaryotic cells. These glycoconjugates are involved in various cellular functions, including cell signaling, immune responses, and cell adhesion. Research published in the Glycobiology journal has shown that alterations in UDP-Rhamnose-dependent glycosylation can lead to various diseases, such as cancer and inflammatory disorders. Therefore, understanding the regulation of UDP-Rhamnose-mediated glycosylation pathways is essential for developing therapeutic interventions.
The potential applications of UDP-Rhamnose in pharmaceuticals are diverse. In drug development, it can serve as a precursor for the synthesis of glycosylated drugs, which often exhibit improved pharmacokinetic properties compared to their non-glycosylated counterparts. For example, glycosylated proteins and peptides have been shown to have enhanced stability and reduced immunogenicity, making them valuable candidates for therapeutic use. A study published in the Bioorganic & Medicinal Chemistry Letters reported the successful synthesis of glycosylated peptides using UDP-Rhamnose, demonstrating their potential as novel therapeutic agents.
Beyond its direct applications in drug development, UDP-Rhamnose is also used as a tool for studying glycosylation pathways. Enzymes that utilize UDP-Rhamnose, such as rhamnosyltransferases, are key targets for modulating glycosylation processes. By developing inhibitors or activators of these enzymes, researchers can gain insights into the regulation of glycosylation and identify new therapeutic targets. A recent review article in the Trends in Biochemical Sciences discussed the potential of targeting rhamnosyltransferases for treating diseases associated with aberrant glycosylation.
In conclusion, UDP-Rhamnose (CAS No. 1955-26-6) is a vital compound with significant implications in both fundamental research and pharmaceutical applications. Its role in bacterial cell wall biosynthesis and eukaryotic glycoconjugate formation makes it an important target for developing new antibiotics and therapeutic agents. Ongoing research continues to uncover new aspects of its function and potential uses, underscoring its importance in the field of glycobiology and drug development.
1955-26-6 (UDP-rhamnose) 関連製品
- 59985-21-6(Diquafosol)
- 58-98-0(Uridine 5'-(trihydrogendiphosphate))
- 10003-94-8(Uridine5'-(pentahydrogen tetraphosphate) (9CI))
- 1267856-49-4(5-(1- Methylcyclobutyl) isoxazol-3-amine)
- 1820706-32-8(bis(3-(pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane) trihydrochloride)
- 71496-53-2(NA2 Glycan)
- 946312-76-1(ethyl 4-4-(dimethylsulfamoyl)benzamido-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate)
- 945553-94-6(7-(benzenesulfonyl)-N-(3-chloro-4-fluoro-phenyl)-6-nitro-quinazolin-4-amine)
- 73097-00-4(Methyl Stearidonate)
- 1421493-27-7(N,N-dimethyl-4-[4-(pyrazin-2-yloxy)piperidine-1-carbonyl]benzene-1-sulfonamide)
